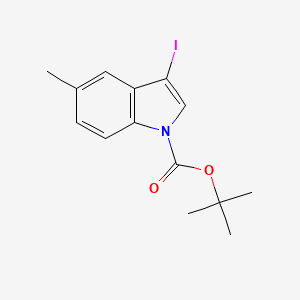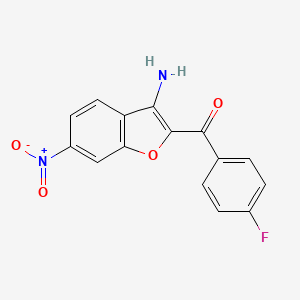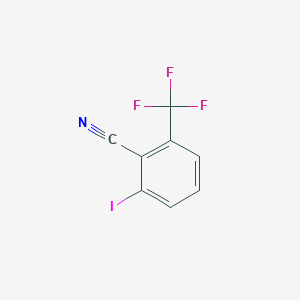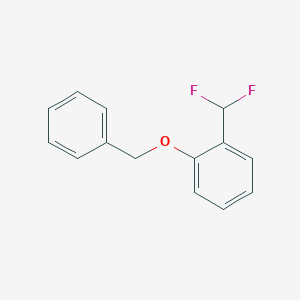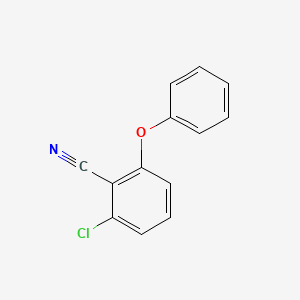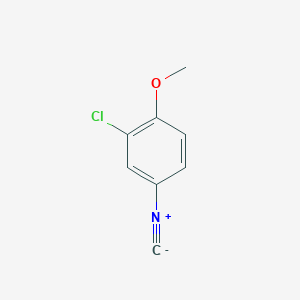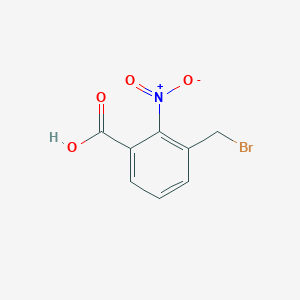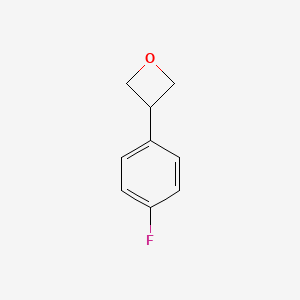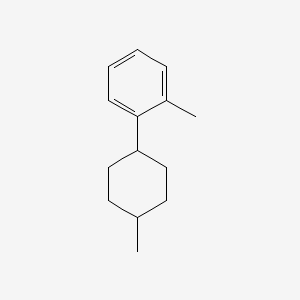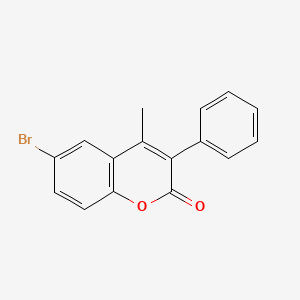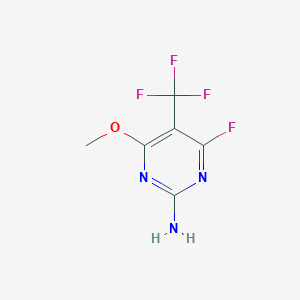![molecular formula C12H15BrO2 B3032071 Benzaldehyde, 2-[(5-bromopentyl)oxy]- CAS No. 102684-67-3](/img/structure/B3032071.png)
Benzaldehyde, 2-[(5-bromopentyl)oxy]-
概要
説明
Benzaldehyde, 2-[(5-bromopentyl)oxy]-: is a chemical compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol. This compound is characterized by the presence of a benzaldehyde group attached to a 5-bromopentyl ether chain.
準備方法
The synthesis of Benzaldehyde, 2-[(5-bromopentyl)oxy]- typically involves the reaction of benzaldehyde with 5-bromopentanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an ether linkage between the benzaldehyde and the 5-bromopentyl group.
化学反応の分析
Benzaldehyde, 2-[(5-bromopentyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the 5-bromopentyl chain can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Benzaldehyde, 2-[(5-bromopentyl)oxy]- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of cellular processes and signal transduction pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Benzaldehyde, 2-[(5-bromopentyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, affecting their function and activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
類似化合物との比較
Benzaldehyde, 2-[(5-bromopentyl)oxy]- can be compared with other similar compounds, such as:
Benzaldehyde, 2-[(5-chloropentyl)oxy]-: Similar structure but with a chlorine atom instead of bromine.
Benzaldehyde, 2-[(5-fluoropentyl)oxy]-: Similar structure but with a fluorine atom instead of bromine.
Benzaldehyde, 2-[(5-iodopentyl)oxy]-: Similar structure but with an iodine atom instead of bromine.
The uniqueness of Benzaldehyde, 2-[(5-bromopentyl)oxy]- lies in its specific reactivity and applications, which can differ from those of its halogenated analogs.
特性
IUPAC Name |
2-(5-bromopentoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-8-4-1-5-9-15-12-7-3-2-6-11(12)10-14/h2-3,6-7,10H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYOBCBZESZCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548923 | |
| Record name | 2-[(5-Bromopentyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102684-67-3 | |
| Record name | 2-[(5-Bromopentyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
